

An In-depth Technical Guide to the Spiroacetal Moiety of Ossamycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ossamycin**

Cat. No.: **B1233878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a potent cytotoxic macrolide antibiotic first isolated from *Streptomyces hygroscopicus* var. *ossamyceticus*.^{[1][2]} A defining structural feature of this 24-membered polyketide is a 6,6-spiroacetal moiety (1,7-dioxaspiro[3][3]-undecane system) integrated into its macrocyclic core.^{[1][2]} This spiroacetal is crucial for the biological activity of **Ossamycin**, which exhibits highly selective and potent cytotoxicity against a range of cancer cell lines by inhibiting the F0 subunit of mitochondrial F1F0-ATPase.^{[2][4]} This guide provides a comprehensive technical overview of the spiroacetal moiety of **Ossamycin**, focusing on its structure, physicochemical properties, biosynthesis, and role in the molecule's mechanism of action.

Physicochemical and Structural Properties of Ossamycin

The structural elucidation of **Ossamycin** was accomplished through single-crystal X-ray diffraction studies, confirming the presence of the spiroacetal system.^{[1][2]} The PubChem database provides computed physicochemical properties for **Ossamycin**, which are summarized in the table below.^[5]

Property	Value	Source
Molecular Formula	C49H85NO14	--INVALID-LINK--[5]
Molecular Weight	912.2 g/mol	--INVALID-LINK--[5]
XLogP3	4.7	--INVALID-LINK--[5]
Hydrogen Bond Donor Count	7	--INVALID-LINK--[5]
Hydrogen Bond Acceptor Count	15	--INVALID-LINK--[5]
Rotatable Bond Count	7	--INVALID-LINK--[5]
Exact Mass	911.59700639	--INVALID-LINK--[5]
Monoisotopic Mass	911.59700639	--INVALID-LINK--[5]
Topological Polar Surface Area	217 Å ²	--INVALID-LINK--[5]
Heavy Atom Count	64	--INVALID-LINK--[5]
Complexity	1560	--INVALID-LINK--[5]

Crystallographic Data:

The crystal structure of **Ossamycin** has been determined and the data is available through the Cambridge Crystallographic Data Centre (CCDC).

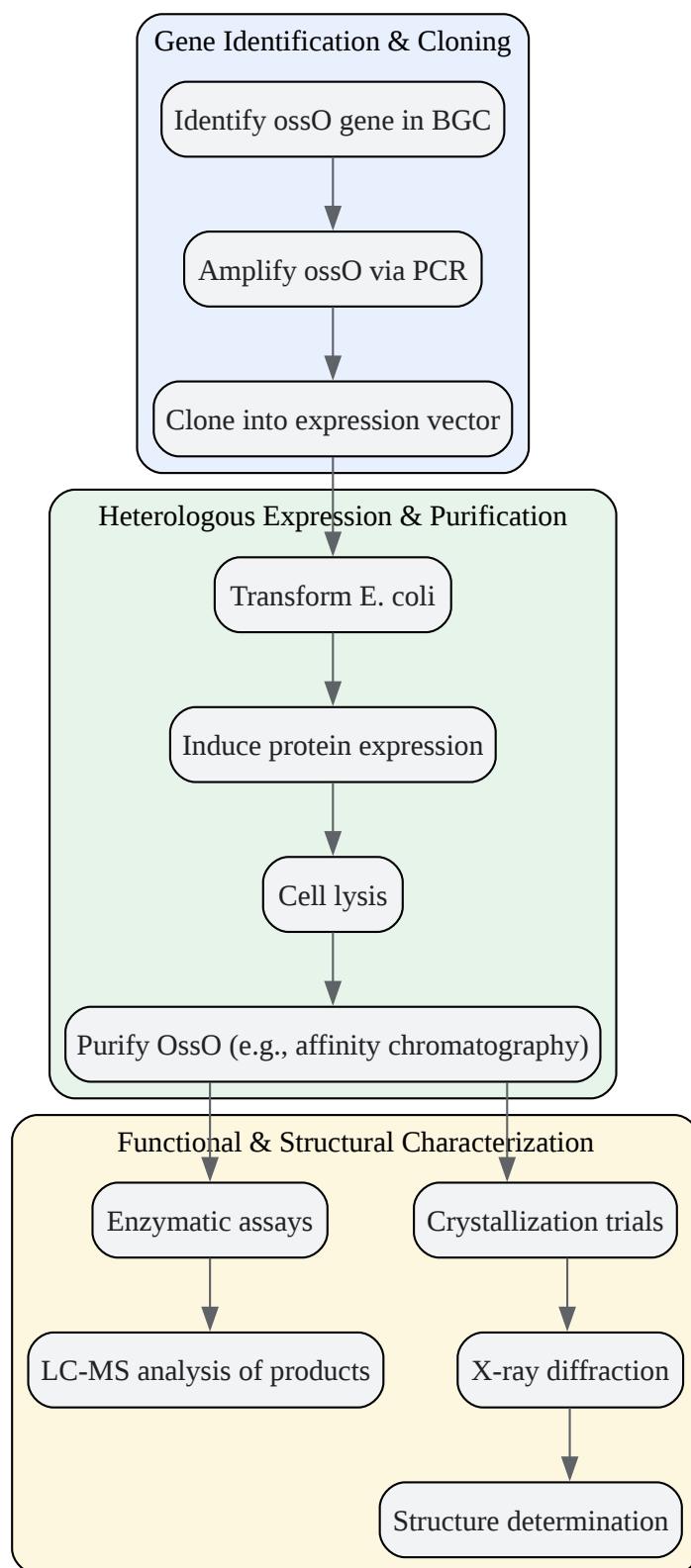
Database	Identifier
CCDC Number	114905

Biosynthesis of the Spiroacetal Moiety

The formation of the spiroacetal moiety in **Ossamycin** is a fascinating enzymatic process. Analysis of the **Ossamycin** biosynthetic gene cluster (BGC) in *S. hygroscopicus* var. *ossamyceticus* led to the identification of a putative spirocyclase, OssO.[6]

The Role of the Spirocyclase OssO

Subsequent research confirmed that OssO is a novel spirocyclase responsible for catalyzing the stereospecific formation of the spiroacetal ring system.[7][8][9] Deletion of the homologous gene olmO in the oligomycin producer resulted in the accumulation of metabolites lacking the spiroacetal structure, confirming the role of this enzyme family in spirocyclization.[7][8][9]


The crystal structure of OssO has been solved, revealing a unique 10-strand β -barrel fold.[6][7][8][9] Site-specific mutagenesis studies suggest a mechanism involving general acid/general base catalysis within the enzyme's active site to facilitate the cyclization.[7][8][9]

Crystallographic Data for OssO:

Database	PDB ID
Protein Data Bank	7SFP

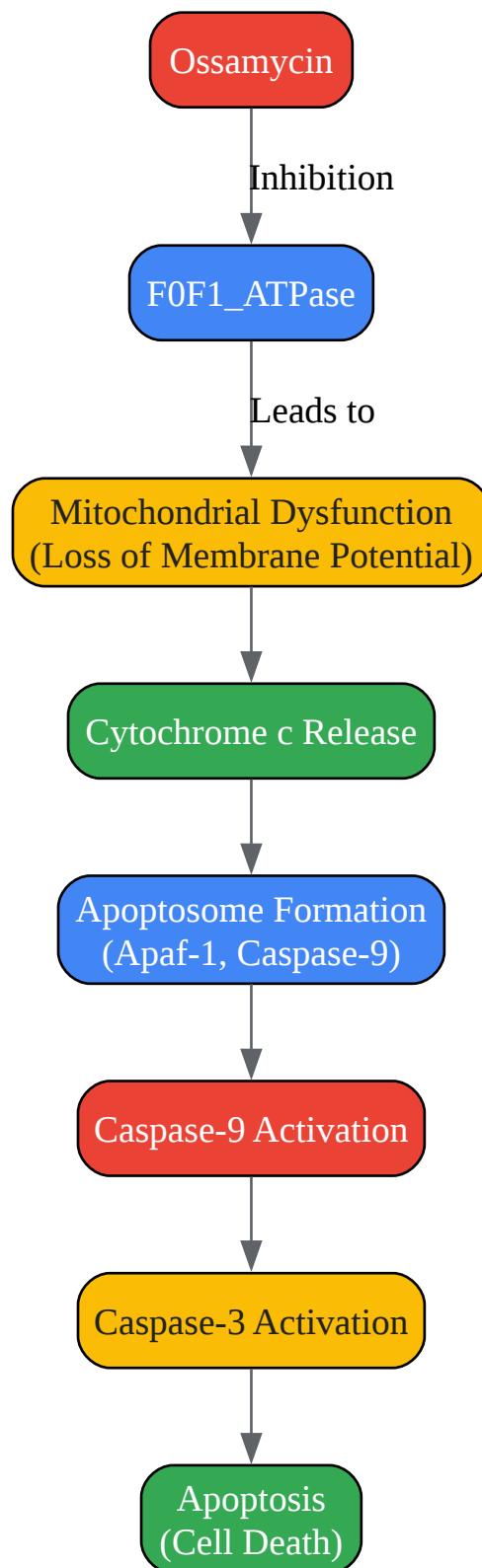
Experimental Workflow: Characterization of OssO

While detailed, step-by-step protocols are not available in the reviewed literature, the general workflow for the characterization of the OssO spirocyclase can be outlined as follows:

[Click to download full resolution via product page](#)

Fig. 1: General workflow for OssO characterization.

Biological Activity and Mechanism of Action


Ossamycin's potent cytotoxic effects stem from its specific inhibition of the mitochondrial F0F1-ATPase (ATP synthase).[4][10] This inhibition disrupts oxidative phosphorylation, leading to a cellular energy crisis and the induction of apoptosis.[4] The spiroacetal moiety is believed to play a critical role in the binding of **Ossamycin** to the F0 subunit of the ATPase.

Cytotoxicity

Ossamycin is noted for its remarkable and selective cytotoxicity against the NCI-60 panel of human cancer cell lines, placing it in the top 0.1% of the most selective cytotoxic agents tested. [2][4] Unfortunately, a comprehensive, publicly available table of the GI50 values for **Ossamycin** against the full NCI-60 panel could not be retrieved in the current search.

Signaling Pathway: Inhibition of F0F1-ATPase and Induction of Apoptosis

The inhibition of F0F1-ATPase by **Ossamycin** triggers the intrinsic pathway of apoptosis. By disrupting the proton channel of the F0 subunit, **Ossamycin** dissipates the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria, activating a caspase cascade that culminates in programmed cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure of the spiroketal-macrolide ossamycin. | Semantic Scholar [semanticscholar.org]
- 2. Ossamycin - Wikipedia [en.wikipedia.org]
- 3. 11015-84-2 CAS MSDS (Ossamycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. Ossamycin | C49H85NO14 | CID 10748327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spiroacetal Moiety of Ossamycin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233878#understanding-the-spiroacetal-moiety-of-ossamycin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com